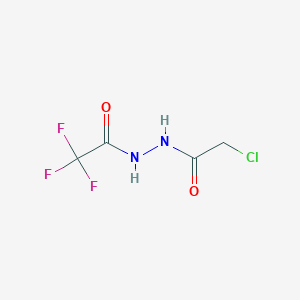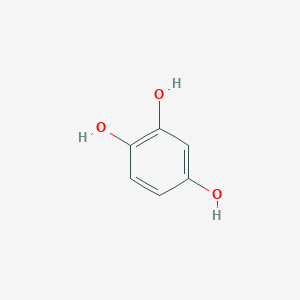
1-(Cloroacetil)-2-(trifluoroacetil)hidrazina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine often involves the manipulation of acetyl and trifluoroacetyl groups. For instance, trifluoroacetyl derivatives of hydrazines have been synthesized and show clean and efficient reductive cleavage of the N-N bond with SmI2 in the presence of MeOH, yielding trifluoroacetamides (Ding & Friestad, 2004). Similarly, the synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones through the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride highlights a method potentially relevant for derivatives of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine (You et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as trifluoroacetylated hydrazines, often reveals significant insights into their chemical behavior. For instance, X-ray structural analysis has provided details on the molecular geometry that influences reactivity and stability (Flores et al., 2018). Such analyses are crucial for understanding the properties of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine.
Chemical Reactions and Properties
Compounds like 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine participate in various chemical reactions due to the reactive acetyl and trifluoroacetyl groups. For instance, trifluoroacetyl derivatives undergo nucleophilic substitution reactions that can lead to the cleavage of the N-N bond, yielding useful trifluoroacetamides (Ding & Friestad, 2004).
Physical Properties Analysis
The physical properties of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine derivatives, such as boiling point, melting point, and solubility, are influenced by the presence of chloroacetyl and trifluoroacetyl groups. These properties are essential for determining the conditions under which these compounds can be stored and used in reactions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the molecular structure of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine. The presence of electronegative fluorine atoms in the trifluoroacetyl group enhances the compound's reactivity towards nucleophiles, making it a valuable reagent in organic synthesis (Ding & Friestad, 2004).
Aplicaciones Científicas De Investigación
Sondas Fluorogénicas y Cromogénicas para la Detección de Hidracina
Los derivados de la hidracina, incluyendo “1-(Cloroacetil)-2-(trifluoroacetil)hidrazina”, se han utilizado en el diseño de sondas fluorogénicas y cromogénicas para la detección de hidracina . Estas sondas han ganado atención debido a su naturaleza sensible y compatibilidad biológica .
Detección de pH
Los sensores basados en hidracina, que pueden derivarse de “this compound”, se han encontrado que son sensores de pH altamente sensibles . Por ejemplo, BPPIH (N1,N3-bis(perfluorofenil)isoftalohidrazida) es un sensor de pH altamente sensible en el rango de pH de 5.0 a 10.0 en una mezcla de disolventes de DMSO-agua .
Detección de Iones Fluoruro
Los sensores basados en hidracina también se pueden utilizar para la detección selectiva de iones fluoruro . Por ejemplo, BPBIH (N1′,N3′-bis(perfluorobencilideno)isoftalohidrazida) muestra una mayor selectividad hacia los iones fluoruro .
Detección de Fluorescencia de Encendido
“this compound” podría usarse potencialmente en el desarrollo de sensores de fluorescencia de encendido para la detección de hidracina . Estos sensores pueden detectar hidracina en condiciones débilmente ácidas, neutras y débilmente alcalinas en soluciones acuosas .
Monitoreo Ambiental
Debido a la alta toxicidad de la hidracina para la salud humana y su impacto en el medio ambiente, “this compound” podría utilizarse en el desarrollo de métodos sensibles para la detección de hidracina en muestras ambientales .
Aplicaciones Biológicas
La compatibilidad biológica de los sensores basados en hidracina sugiere aplicaciones potenciales en sistemas biológicos
Mecanismo De Acción
Target of Action
The primary target of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, also known as N’-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide, is hydrazine . Hydrazine is a highly toxic organic molecule that poses a significant threat to human health .
Mode of Action
The compound interacts with hydrazine through a chemical reaction involving the ynone structure present in the compound . This interaction results in the cyclization of the ynone structure to pyrazole, leading to the restriction of the intramolecular charge transfer effect . This process significantly enhances the fluorescence of the compound, making it a useful tool for detecting hydrazine .
Biochemical Pathways
The compound’s interaction with hydrazine affects various biochemical pathways. For instance, the synthesis of unsymmetrical hydrazines involves cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant . This reaction offers good chemoselectivity and functional group tolerance .
Pharmacokinetics
The compound’s interaction with hydrazine suggests that it may have a high sensitivity (detection limit: 016 μM), a wide linear range (0–50 μM), and a high selectivity . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is a significant enhancement in fluorescence when hydrazine is added . This makes the compound a useful tool for detecting hydrazine in various environments, including weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound can detect hydrazine under weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions . Additionally, the compound has been successfully applied to detect hydrazine in real water samples and human blood serum , demonstrating its effectiveness in various environments.
Safety and Hazards
1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is toxic if swallowed . It causes skin irritation . It also causes serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKIVKLXFDNBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NNC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474799 | |
| Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
762240-99-3 | |
| Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)









